5-fluoro-6-iodo-1-methyl-1H-indole
Description
Properties
Molecular Formula |
C9H7FIN |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
5-fluoro-6-iodo-1-methylindole |
InChI |
InChI=1S/C9H7FIN/c1-12-3-2-6-4-7(10)8(11)5-9(6)12/h2-5H,1H3 |
InChI Key |
OYIQSAKZVAXDPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The table below compares key properties of 5-fluoro-6-iodo-1-methyl-1H-indole with structurally similar indole derivatives:
Key Observations:
- Halogen Impact: The iodine atom in the target compound increases molecular weight by ~110 Da compared to non-iodinated analogs. This may enhance lipophilicity and influence pharmacokinetics .
- Methyl Position: Methylation at N1 (vs.
- Melting Points : Chloro-fluoro derivatives (e.g., 6-chloro-5-fluoroindole) exhibit higher melting points than methylated analogs, likely due to stronger intermolecular halogen interactions .
Q & A
Q. How can computational methods predict reactivity for further functionalization of the indole core?
- Methodological Answer : Frontier molecular orbital (FMO) analysis identifies reactive sites. Docking studies with homology models (e.g., kinase targets) prioritize modifications. For example, HOMO localization at the 5-fluoro-6-iodo region suggests susceptibility to nucleophilic attack .
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